
N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide, also known as TAK-715, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to inhibit the activity of several kinases, including p38 MAPK, which is involved in inflammation and stress response pathways.
Wirkmechanismus
N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide is a selective inhibitor of p38 MAPK, a kinase that is involved in the regulation of inflammatory cytokines and stress response pathways. By inhibiting the activity of p38 MAPK, N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide can reduce the production of pro-inflammatory cytokines, such as TNF-alpha, IL-1 beta, and IL-6. In addition, N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide can inhibit the activation of stress response pathways, such as the HSP27 pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and physiological effects:
N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide can reduce the production of pro-inflammatory cytokines, such as TNF-alpha, IL-1 beta, and IL-6, in various cell types, including macrophages, synoviocytes, and chondrocytes. In addition, N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide has been shown to inhibit the activation of stress response pathways, such as the HSP27 pathway, in various cell types, including cancer cells and neurons. In vivo studies have demonstrated that N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide can reduce inflammation and tissue damage in animal models of arthritis, colitis, and ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide has been shown to have good selectivity for p38 MAPK, which reduces the potential for off-target effects. However, one limitation is that N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide can exhibit variable pharmacokinetics and bioavailability, which can affect its efficacy in vivo. Another limitation is that N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide can exhibit cytotoxicity at high concentrations, which can limit its use in certain cell types.
Zukünftige Richtungen
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including inflammation, cancer, and neurological disorders. Another direction is to optimize its pharmacokinetics and bioavailability, which can improve its efficacy in vivo. In addition, future studies could focus on the development of novel analogs of N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide with improved selectivity and potency for p38 MAPK inhibition. Finally, the use of N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide in combination with other therapies could be explored, as this could enhance its therapeutic efficacy in certain diseases.
In conclusion, N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to inhibit the activity of p38 MAPK, a kinase that is involved in inflammation and stress response pathways. N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide represents a promising therapeutic agent that warrants further investigation.
Synthesemethoden
N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide can be synthesized through a multistep process that involves the reaction of 5-tert-butyl-2-methoxyaniline with ethyl 2-bromophenylacetate, followed by reduction and acetylation steps. The final product is obtained through a deprotection step of the acetyl group. This synthesis method has been described in several publications, including a patent application by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide has been studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurological disorders. In preclinical studies, N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide has been shown to inhibit the activity of p38 MAPK, a kinase that is involved in the regulation of inflammatory cytokines and stress response pathways. N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide has been studied for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)15-10-11-17(22-4)16(13-15)20-18(21)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMNEGXWHCOPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5105560.png)
![4-chloro-2-{[(2-chloro-4-nitrophenyl)amino]carbonyl}phenyl 3,4-dichlorobenzenesulfonate](/img/structure/B5105573.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5105576.png)
![11-(4-ethylphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5105580.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(mesitylamino)acrylonitrile](/img/structure/B5105587.png)
![4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5105608.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B5105610.png)
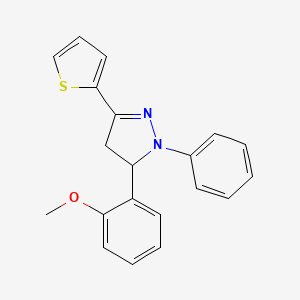
![N-{2-[(2-furylmethyl)thio]ethyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5105625.png)
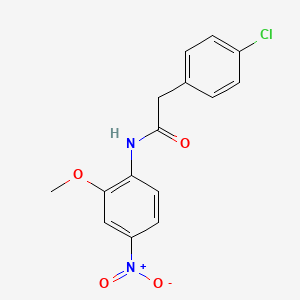
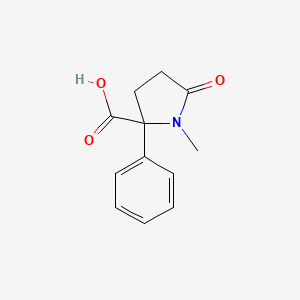
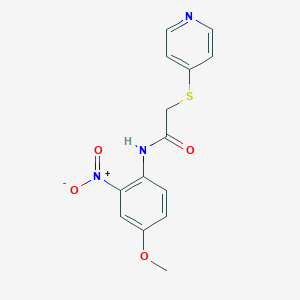
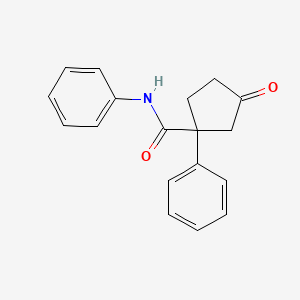
![6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5105660.png)